(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated chiral resolution techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound, with similar but distinct biological activity.
1-(2,6-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture, which may have different properties compared to the pure enantiomer.
1-(2,6-Dimethylphenyl)ethane-1-amine: A related compound with a single amine group, used in different applications.
Uniqueness
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in distinct biological activity and selectivity compared to its enantiomer or racemic mixture. This makes it valuable for applications requiring high specificity.
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m1/s1 |
InChI Key |
SGZPYNJYDPDBDE-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CN)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CN)N |
Origin of Product |
United States |
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